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molecular formula C21H15Cl2N3O B8516674 1-(3,5-Dichloro-pyridin-4-ylmethyl)-6-methoxy-4-phenyl-phthalazine CAS No. 256442-88-3

1-(3,5-Dichloro-pyridin-4-ylmethyl)-6-methoxy-4-phenyl-phthalazine

Cat. No. B8516674
M. Wt: 396.3 g/mol
InChI Key: HMTGPYRFOCPERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06329370B1

Procedure details

ZnCl2 (2.04 g, 15 mmoles) under N2 in THF (100 ml) was added with phenyl lithium (7.5 ml, 15 mmoles; 2M in cyclohexane/ethyl ether 7:3) at 0-4° C. The mixture was stirred at room temperature for 1 hour. 4-Bromo-1-(3,5-dichloro-pyridin-4-ylmethyl)-6-methoxy-phthalazine (3 g, 7.5 mmoles), prepared as described in example 46, palladium acetate (0.034 g, 0.15 mmole) and triphenylphosphine (0.08 g, 0.3 mmole) were added and the mixture was refluxed for 24 hours, cooled and extracted with a saturated solution of NH4Cl. The organic phase was extracted again with ethyl acetate, discoloured with charcoal, anhydrified and concentrated to give a solid which was flash chromatographed (eluent: petrolatum/ethyl acetate 6:4). The resultant solid was triturated in ethyl ether, crystallised from acetonitrile (80 ml) and dried overnight to give 1.44 g of the title compound (yield: 55%).
Name
4-Bromo-1-(3,5-dichloro-pyridin-4-ylmethyl)-6-methoxy-phthalazine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.04 g
Type
catalyst
Reaction Step Two
Quantity
0.034 g
Type
catalyst
Reaction Step Three
Quantity
0.08 g
Type
catalyst
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]1([Li])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([O:19][CH3:20])[CH:17]=2)[C:12]([CH2:21][C:22]2[C:27]([Cl:28])=[CH:26][N:25]=[CH:24][C:23]=2[Cl:29])=[N:11][N:10]=1>C1COCC1.[Cl-].[Cl-].[Zn+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:29][C:23]1[CH:24]=[N:25][CH:26]=[C:27]([Cl:28])[C:22]=1[CH2:21][C:12]1[C:13]2[C:18](=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)[C:9]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:10][N:11]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
4-Bromo-1-(3,5-dichloro-pyridin-4-ylmethyl)-6-methoxy-phthalazine
Quantity
3 g
Type
reactant
Smiles
BrC1=NN=C(C2=CC=C(C=C12)OC)CC1=C(C=NC=C1Cl)Cl
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.04 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Three
Name
Quantity
0.034 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
Quantity
0.08 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with a saturated solution of NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted again with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
chromatographed (eluent: petrolatum/ethyl acetate 6:4)
CUSTOM
Type
CUSTOM
Details
The resultant solid was triturated in ethyl ether
CUSTOM
Type
CUSTOM
Details
crystallised from acetonitrile (80 ml)
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=NC=C(C1CC1=NN=C(C2=CC(=CC=C12)OC)C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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